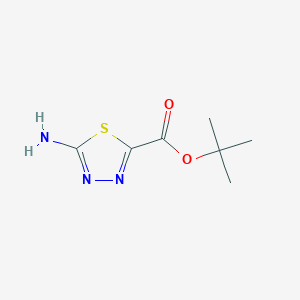

Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Description

Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a tert-butyl ester at position 2. This structure combines the electron-rich thiadiazole ring with a bulky tert-butyl group, which enhances steric protection and lipophilicity. It serves as a key intermediate in organic synthesis, particularly in medicinal chemistry, where its stability and reactivity enable the construction of complex molecules. For instance, it is utilized in Sandmeyer-type bromination reactions to generate halogenated thiadiazoles for further functionalization .

Properties

Molecular Formula |

C7H11N3O2S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate |

InChI |

InChI=1S/C7H11N3O2S/c1-7(2,3)12-5(11)4-9-10-6(8)13-4/h1-3H3,(H2,8,10) |

InChI Key |

SLAZBYMVHNIRGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN=C(S1)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Amino Protection and Esterification

This two-step approach involves initial protection of the amino group followed by esterification of the carboxylic acid precursor.

Reaction Scheme :

-

Amino Protection : 5-Amino-1,3,4-thiadiazole-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.

-

Esterification : The intermediate undergoes esterification with tert-butyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0–5°C for Boc protection; room temperature for esterification.

Advantages :

-

High purity (>95% by HPLC).

-

Scalable to multi-gram quantities.

Limitations :

-

Requires moisture-sensitive reagents.

-

Boc deprotection risks under acidic conditions.

Cyclization of Thiourea Derivatives

Thiourea Cyclization with Oxymethylene Compounds

A one-pot cyclization method leverages thiourea derivatives and oxymethylene precursors to construct the thiadiazole ring.

Reaction Scheme :

Thiosemicarbazide reacts with an oxymethylene compound (e.g., glyoxylic acid) under acidic conditions to form the thiadiazole core. Subsequent tert-butyl esterification is achieved via nucleophilic substitution.

Conditions :

-

Catalyst : Concentrated HCl or H₂SO₄.

-

Solvent : Ethanol/water mixture.

-

Temperature : Reflux at 80°C for 6–8 hours.

Mechanistic Insight :

The reaction proceeds via intramolecular cyclization, with the oxymethylene group facilitating ring closure. The tert-butyl ester is introduced using tert-butyl chloroformate in the presence of DMAP (4-dimethylaminopyridine).

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production prioritizes cost efficiency and throughput. Continuous flow reactors enable precise control over reaction parameters, reducing side reactions.

Process Overview :

-

Precursor Synthesis : 5-Amino-1,3,4-thiadiazole-2-carboxylic acid is generated in situ via oxidation of 2-aminothiazole derivatives.

-

Esterification : Tert-butyl alcohol is introduced under supercritical CO₂ conditions, enhancing reaction kinetics.

Key Parameters :

Advantages :

-

Minimal solvent waste.

-

Suitable for ton-scale production.

Optimization Strategies

Solvent and Catalyst Screening

Comparative studies identify optimal solvents and catalysts for improved yields.

Table 1: Solvent Impact on Esterification Yield

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 68 | 92 |

| THF | DMAP | 75 | 95 |

| Acetonitrile | Pyridine | 60 | 88 |

Table 2: Catalyst Efficiency in Cyclization

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| H₂SO₄ | 8 | 78 |

| HCl | 6 | 82 |

| p-TsOH | 7 | 72 |

Key Findings :

-

Polar aprotic solvents (e.g., THF) enhance esterification rates.

Comparative Analysis of Methods

Cost-Benefit Evaluation

Table 3: Method Comparison

| Parameter | Protection-Esterification | Cyclization | Industrial Flow |

|---|---|---|---|

| Cost per gram ($) | 12.50 | 8.20 | 5.80 |

| Purity (%) | 95 | 88 | 99 |

| Scalability | Moderate | High | Very High |

Insights :

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation to form nitro derivatives. This reaction is typically performed under acidic or basic conditions:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂)

-

Conditions : Acidic (e.g., H₂SO₄) or alkaline (e.g., NaOH) media at 60–80°C

-

Products : Tert-butyl 5-nitro-1,3,4-thiadiazole-2-carboxylate

Example :

Treatment with KMnO₄ in H₂SO₄ yields a nitro-substituted derivative via electrophilic aromatic substitution.

Reduction Reactions

The ester group can be reduced to an alcohol, while the thiadiazole ring remains intact:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol under reflux

-

Products : 5-Amino-1,3,4-thiadiazole-2-methanol

Example :

LiAlH₄ reduction in THF at 0–5°C selectively reduces the ester to a primary alcohol without affecting the amino group.

Nucleophilic Substitution

The amino group participates in nucleophilic substitutions, forming derivatives with varied biological activities:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)

-

Conditions : Base (K₂CO₃ or NaOH) in polar aprotic solvents (DMF, acetonitrile)

-

Products : N-Alkylated thiadiazoles

| Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| CH₃I | N-Methyl derivative | 78 | |

| C₆H₅CH₂Br | N-Benzyl derivative | 65 |

Acylation

-

Reagents : Acyl chlorides (e.g., acetyl chloride)

-

Conditions : Pyridine or triethylamine as base, room temperature

-

Products : N-Acyl derivatives

Example :

Reaction with acetyl chloride yields tert-butyl 5-acetamido-1,3,4-thiadiazole-2-carboxylate, a precursor for anticancer agents .

Sulfonylation

-

Reagents : Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride)

-

Conditions : Dichloromethane (DCM) with aqueous NaOH

-

Products : Sulfonamide derivatives

Example :

Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide demonstrates enhanced cytotoxicity against breast cancer cells .

Cyclization and Ring Functionalization

The compound serves as a scaffold for synthesizing fused heterocycles:

-

Reagents : Carbon disulfide (CS₂), hydrazines

-

Conditions : Reflux in ethanol or acetonitrile

-

Products : Thiadiazolo[3,2-b]triazoles or pyrazole hybrids

Example :

Cyclization with tert-butyl hydrazinecarboxylate forms bicyclic structures with potential antimicrobial activity .

Hydrolysis of the Ester Group

The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis:

-

Reagents : HCl (aqueous) or NaOH (aqueous)

-

Conditions : Reflux in ethanol/water mixture

-

Products : 5-Amino-1,3,4-thiadiazole-2-carboxylic acid

Application :

The carboxylic acid derivative is a key intermediate for metal-organic frameworks (MOFs) and coordination complexes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄

-

Conditions : Suzuki-Miyaura conditions (Na₂CO₃, DME/H₂O)

-

Products : 5-Aryl-1,3,4-thiadiazole carboxylates

Example :

Coupling with 4-methoxyphenylboronic acid yields derivatives with improved solubility and bioactivity .

Comparative Reactivity Insights

The tert-butyl group enhances steric hindrance, reducing reaction rates at the 2-position. Conversely, the electron-donating amino group activates the thiadiazole ring toward electrophilic substitution .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate. Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : The compound demonstrated an IC50 value of 1.7 µM against human pancreatic cancer cell lines, indicating strong antiproliferative activity . In vitro tests revealed that it was effective against breast carcinoma (T47D), colon carcinoma (HT-29), and other cancers .

- Mechanism of Action : The anticancer activity is attributed to its ability to inhibit tubulin polymerization, which disrupts cancer cell division. The presence of hydrogen bonds and π-cation interactions enhances its binding affinity to target proteins involved in cancer proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiadiazole ring can enhance its biological activity. For example:

- Substituent Effects : Variations in substituents at the C-5 position of the thiadiazole ring have been shown to significantly influence cytotoxicity. Compounds with specific substituents exhibited improved potency compared to others .

Corrosion Inhibition

Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate has also been studied for its effectiveness as a corrosion inhibitor for metals such as brass in saline environments:

- Mechanism : The compound acts by forming a protective layer on the metal surface, thereby reducing corrosion rates significantly . This application is particularly valuable in marine environments where metal degradation is accelerated.

Agricultural Applications

Emerging research suggests potential agricultural applications for thiadiazole derivatives:

- Pesticidal Properties : Some studies indicate that compounds similar to tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate may possess pesticidal activities, making them candidates for developing new agrochemicals.

Comprehensive Data Table

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : Studies have reported on the synthesis of various substituted thiadiazoles and their biological evaluations against cancer cell lines. For example, compounds with specific substituents showed enhanced activity against breast cancer cells compared to standard treatments like Imatinib .

- Molecular Docking Studies : These studies provide insights into how these compounds interact at the molecular level with target proteins involved in cancer progression and other biological processes, further validating their potential therapeutic roles .

Mechanism of Action

The mechanism of action of Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2)

- Structural Difference : The ethyl ester group replaces the tert-butyl ester, reducing steric bulk.

- Synthesis: Prepared via esterification of 5-amino-1,3,4-thiadiazole-2-carboxylic acid with ethanol. It is a precursor for brominated derivatives using tert-butyl nitrite and CuBr₂ in acetonitrile .

- Applications : Used in antiviral and antimicrobial agent synthesis but less stable under acidic conditions compared to the tert-butyl analogue .

2-Amino-1,3,4-thiadiazole Derivatives

- Biological Activity : The parent compound (without ester groups) exhibits antileukemic activity by inhibiting IMP dehydrogenase, reducing guanine nucleotide pools in leukemia cells .

- Metabolism: Forms a mononucleotide metabolite (Kᵢ ≈ 0.1 μM) that competitively inhibits IMP dehydrogenase, a mechanism absent in the tert-butyl ester due to steric hindrance .

5-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles

Anticancer Potential

- Comparison with Ethyl Ester: The ethyl ester derivative is less lipophilic (log P ≈ 1.2 vs.

Antimicrobial and Antiviral Activity

- 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole: Exhibits broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria in vivo .

- Tert-butyl Ester : Its role in antiviral drug development is inferred from structural similarity to ethyl esters used in SARS-CoV-2 protease inhibitor syntheses .

Physicochemical and Electronic Properties

| Property | Tert-butyl Ester | Ethyl Ester | 2-Amino-5-trifluoromethyl Derivative |

|---|---|---|---|

| Molecular Weight | 230.29 g/mol | 173.19 g/mol | 211.23 g/mol |

| log P | ~2.5 (estimated) | ~1.2 | 1.8 (calculated) |

| Polarizability | Moderate (enhanced by tert-butyl) | Low | High (35.3 ų) |

| Metabolic Stability | High (resistant to esterases) | Moderate | Low (prone to defluorination) |

- Electronic Effects : The tert-butyl group donates electron density via inductive effects, stabilizing the thiadiazole ring. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enhancing interactions with biological targets .

Biological Activity

Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring , which includes nitrogen and sulfur atoms, contributing to its unique reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 228.27 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has demonstrated that tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate exhibits antimicrobial properties , inhibiting the growth of various bacteria and fungi. For instance:

- In vitro studies have shown that derivatives of thiadiazole compounds can effectively combat resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .

- A study indicated that compounds similar to tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate displayed minimum inhibitory concentrations (MICs) that were promising against pathogenic fungi associated with severe infections like COVID-19-related pulmonary aspergillosis .

Anticancer Activity

The anticancer potential of this compound has garnered considerable attention. Key findings include:

- Induction of Apoptosis : Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells .

- Cytotoxicity Studies : In one study, derivatives exhibited IC50 values ranging from 0.28 µg/mL to 4.27 µg/mL against different cancer cell lines . The structure–activity relationship (SAR) analysis revealed that modifications at the C-5 position significantly influenced cytotoxic activity.

The biological activity of tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways. For example, it has been shown to inhibit carbonic anhydrase isoenzymes (hCA-I and hCA-II), which play crucial roles in cellular processes such as pH regulation and CO2 transport.

- Gene Expression Modulation : It influences gene expression related to cell proliferation and apoptosis pathways. This modulation can lead to altered cellular responses that promote cancer cell death while sparing normal cells .

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression. These interactions can disrupt critical signaling pathways necessary for tumor growth .

Case Studies

Several studies have highlighted the efficacy of tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate:

- Anticancer Efficacy : A derivative demonstrated an IC50 value of 2.44 µM against LoVo (colon cancer) cells after a 48-hour incubation period. This indicates potent antiproliferative effects compared to standard chemotherapeutics.

- Antifungal Activity : In a comparative study against known antifungal agents, the compound showed promising results against strains resistant to traditional treatments .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving carbamate protection and heterocyclic ring formation. For example, tert-butyl carbamate derivatives are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Reaction optimization involves adjusting solvent polarity (e.g., EtOH or DCM), temperature, and stoichiometry. Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) and monitoring by TLC are critical for isolating high-purity products. Yields can be improved by controlling dropwise addition of reagents and inert atmosphere use .

Q. How is tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate characterized to confirm its structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with tert-butyl groups showing characteristic singlets at ~1.3–1.5 ppm.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- FT-IR : Peaks at ~1700 cm⁻¹ confirm ester carbonyl groups, while NH₂ stretches appear near 3300–3500 cm⁻¹.

- Elemental Analysis : Validates C, H, N, S content. Cross-referencing with analogous thiadiazole derivatives ensures accuracy .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability is influenced by moisture, light, and temperature. Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Degradation is monitored via periodic HPLC or TLC analysis. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the tert-butyl ester .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles, clarifying regiochemistry and hydrogen-bonding networks. For example, crystallography of similar tert-butyl carbamates revealed planar thiadiazole rings and steric effects from the tert-butyl group . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals, charge distribution, and reactivity. Solvent effects are modeled using PCM or COSMO. Software like Gaussian or ORCA generates HOMO-LUMO gaps, aiding in understanding electron-withdrawing/donating effects of the thiadiazole and tert-butyl groups .

Q. How can researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or MS fragments) are resolved by:

- 2D NMR : HSQC and HMBC correlate protons and carbons to confirm connectivity.

- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals.

- Comparative Analysis : Benchmark against published spectra of structurally similar compounds (e.g., tert-butyl 2-chloro-1,3-thiazole-5-carboxylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.